

# Structural analysis of Nystatin and its polyene macrolide features

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nystatin

Cat. No.: B1249465

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **Nystatin** and its Polyene Macrolide Features

## Introduction

**Nystatin** is a polyene macrolide antibiotic produced by the bacterium *Streptomyces noursei*.<sup>[1]</sup> Discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen, it was the first effective polyene antifungal agent developed for clinical use.<sup>[2]</sup> Primarily employed for the treatment of topical fungal infections, especially those caused by *Candida* species, **Nystatin**'s efficacy is rooted in its unique molecular architecture.<sup>[3]</sup> This guide provides a detailed examination of the structural features of **Nystatin**, the experimental methodologies used for its analysis, and the relationship between its structure and its biological function.

## Core Structural Features of Nystatin A1

Commercial **Nystatin** is a complex of three biologically active components: **Nystatin** A1, A2, and A3, with **Nystatin** A1 being the predominant and most studied compound.<sup>[4]</sup> Its structure is characterized by several key features that define its classification as a polyene macrolide.

- **Macrolide Ring:** The core of the molecule is a large 38-membered macrocyclic lactone (a cyclic ester ring).<sup>[5]</sup>
- **Polyene System:** One side of the macrolide ring contains a rigid, hydrophobic chain of conjugated double bonds. **Nystatin** is a tetraene, containing four conjugated double bonds,

which is responsible for its characteristic UV-Visible absorption spectrum and yellow color.[6]  
[7]

- **Polyol Region:** The other side of the ring is flexible and hydrophilic, featuring numerous hydroxyl groups.[7] This amphiphilic nature is critical to its mechanism of action.
- **Mycosamine Moiety:** Attached to the macrolide ring is a deoxysugar, D-mycosamine, which is an aminoglycoside.[1][7]
- **Exocyclic Carboxyl Group:** The structure also includes a pendant carboxylic acid group.

From a structural viewpoint, the **Nystatin A1** molecule contains a macrocycle of 38 atoms (37 carbon and one oxygen), ten hydroxyl groups, a carboxyl group, and a primary amine group on the mycosamine sugar.[5]

## Quantitative Structural and Spectroscopic Data

The precise characterization of **Nystatin** relies on a combination of spectroscopic and physical data. The following tables summarize the key quantitative information for **Nystatin A1**.

Property	Value	Reference
Molecular Formula	C <sub>47</sub> H <sub>75</sub> NO <sub>17</sub>	
Molecular Weight	926.1 g/mol	
IUPAC Name	(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid	

Table 1: Core Physical and Chemical Properties of **Nystatin** A1.

Technique	Observed Data	Reference
UV/Visible Spectroscopy	Vibronic structure with three $\lambda_{\text{max}}$ at 292 nm, 304 nm, and 320 nm in methanol.	[4]
Mass Spectrometry (ESI)	Positive SIM Mode: m/z 926.6 [M+H] <sup>+</sup> Negative SIM Mode: m/z 924.5 [M-H] <sup>-</sup>	[3][8]
<sup>1</sup> H-NMR Spectroscopy	Significant variation in the methylated region (0.80 to 1.20 ppm) is observed between isomers.	[9]
<sup>13</sup> C-NMR Spectroscopy	Significant variation in the methylated region (8.7 to 17.8 ppm) is observed between isomers.	[9]

Table 2: Key Spectroscopic Data for **Nystatin** A1.

## Experimental Protocols for Structural Analysis

The elucidation and routine analysis of **Nystatin**'s structure involve several key analytical techniques.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purification of **Nystatin** from fermentation broths and pharmaceutical formulations. It is also used to separate **Nystatin**'s closely related isomers and degradation products.[9][10][11]

- Objective: To separate **Nystatin** from impurities, related substances, or its isomers for quantification or isolation.

- Column: A reversed-phase C18 column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[\[11\]](#)[\[12\]](#)
- Mobile Phase: An isocratic mobile phase is common, often consisting of a mixture of an aqueous buffer and an organic solvent. A typical composition is 0.05 M ammonium acetate buffer and methanol in a 30:70 (v/v) ratio.[\[12\]](#)
- Flow Rate: A standard flow rate is 1.0 mL/min.[\[11\]](#)[\[12\]](#)
- Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducibility.[\[11\]](#)[\[12\]](#)
- Detection: UV detection is performed at one of the absorption maxima of the polyene chromophore, typically 304 nm or 305 nm.[\[11\]](#)[\[12\]](#)
- Sample Preparation: A powdered sample equivalent to a known amount of **Nystatin** (e.g., 5 mg) is dissolved in a volumetric flask with the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter before injection.[\[12\]](#)

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive identification and quantification, especially in complex biological matrices like plasma.[\[8\]](#)[\[13\]](#)

- Objective: To confirm the molecular weight of **Nystatin** and its fragments and to quantify it in biological samples.
- Chromatography: Performed as described in the HPLC protocol. The mobile phase must be volatile (e.g., ammonium formate instead of phosphate buffers). A common mobile phase consists of 5 mM ammonium formate buffer and acetonitrile (40:60, v/v).[\[8\]](#)
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large molecules like **Nystatin** and is typically used.[\[8\]](#)

- Analysis Mode: The analysis is often run in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring for the protonated molecule  $[M+H]^+$  at  $m/z$  926.6.[8]
- Internal Standard: An internal standard, such as Amphotericin B ( $m/z$  924.4), is often used for accurate quantification.[8]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed three-dimensional structure and stereochemistry of organic molecules in solution.[14]

- Objective: To elucidate the complete chemical structure, including the connectivity of atoms and their spatial arrangement.
- Sample Preparation: A purified sample of **Nystatin** is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$  or Methanol- $d_4$ ).
- Data Acquisition: A suite of 1D and 2D NMR experiments are performed:
  - 1D  $^1H$  and  $^{13}C$  NMR: Provide information about the chemical environment of hydrogen and carbon atoms, respectively.[9]
  - 2D Experiments (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the carbon skeleton and attached protons.
  - NOESY/ROESY: Provide information about through-space interactions, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule.

## X-ray Diffraction (XRD)

While obtaining a single crystal of **Nystatin** suitable for X-ray crystallography has proven difficult, Powder X-ray Diffraction (PXRD) is used to analyze its solid-state properties.[15][16]

- Objective: To confirm the crystalline nature of **Nystatin** in bulk drug substance and pharmaceutical formulations.[17]

- **Methodology:** A powdered sample of **Nystatin** is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles.
- **Data Analysis:** The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle ( $2\theta$ ), serves as a fingerprint for the crystalline form. The presence of sharp peaks in the diffractogram confirms the crystalline nature of the material, while a broad halo is indicative of amorphous content.[\[16\]](#)

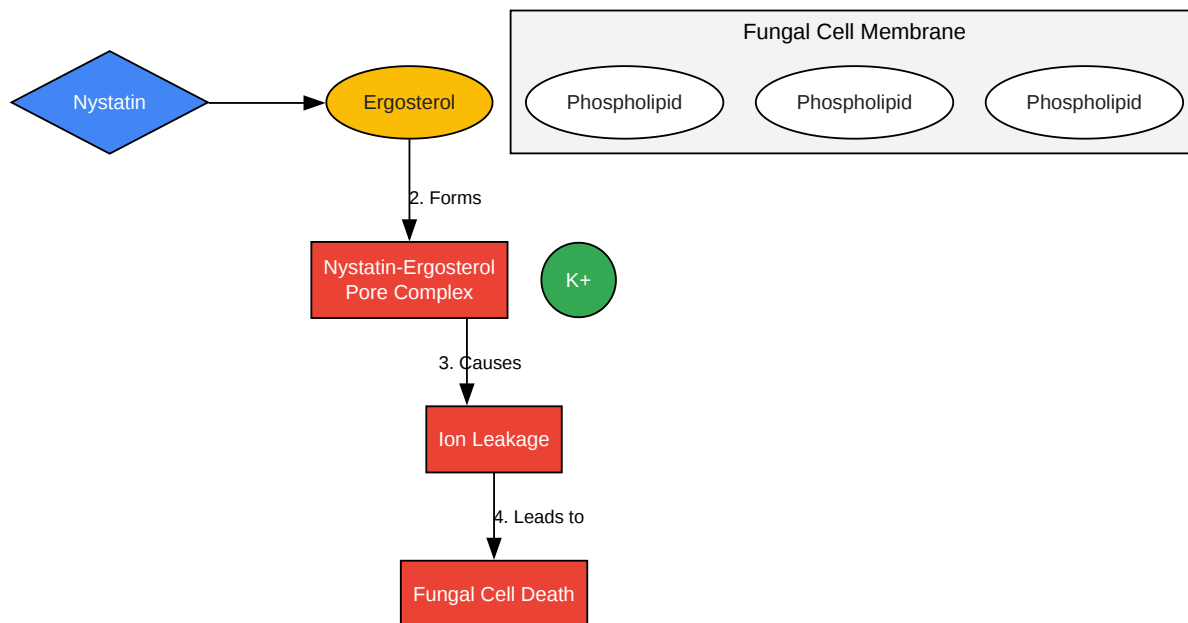
## Polyene Macrolide Features and Mechanism of Action

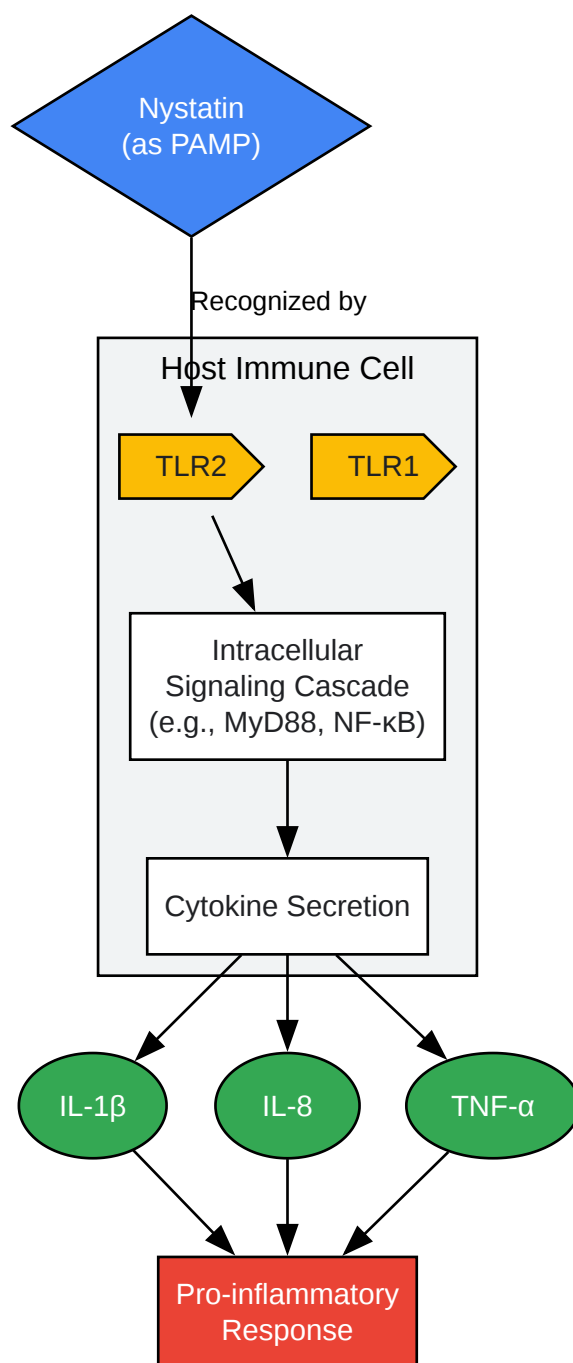
The defining feature of **Nystatin**, its amphiphilic structure, dictates its antifungal mechanism. The rigid polyene region interacts with ergosterol, the primary sterol in fungal cell membranes, while having a lower affinity for cholesterol in mammalian cells, which provides a degree of selectivity.[\[1\]](#)[\[18\]](#)

The prevailing model of action involves the following steps:

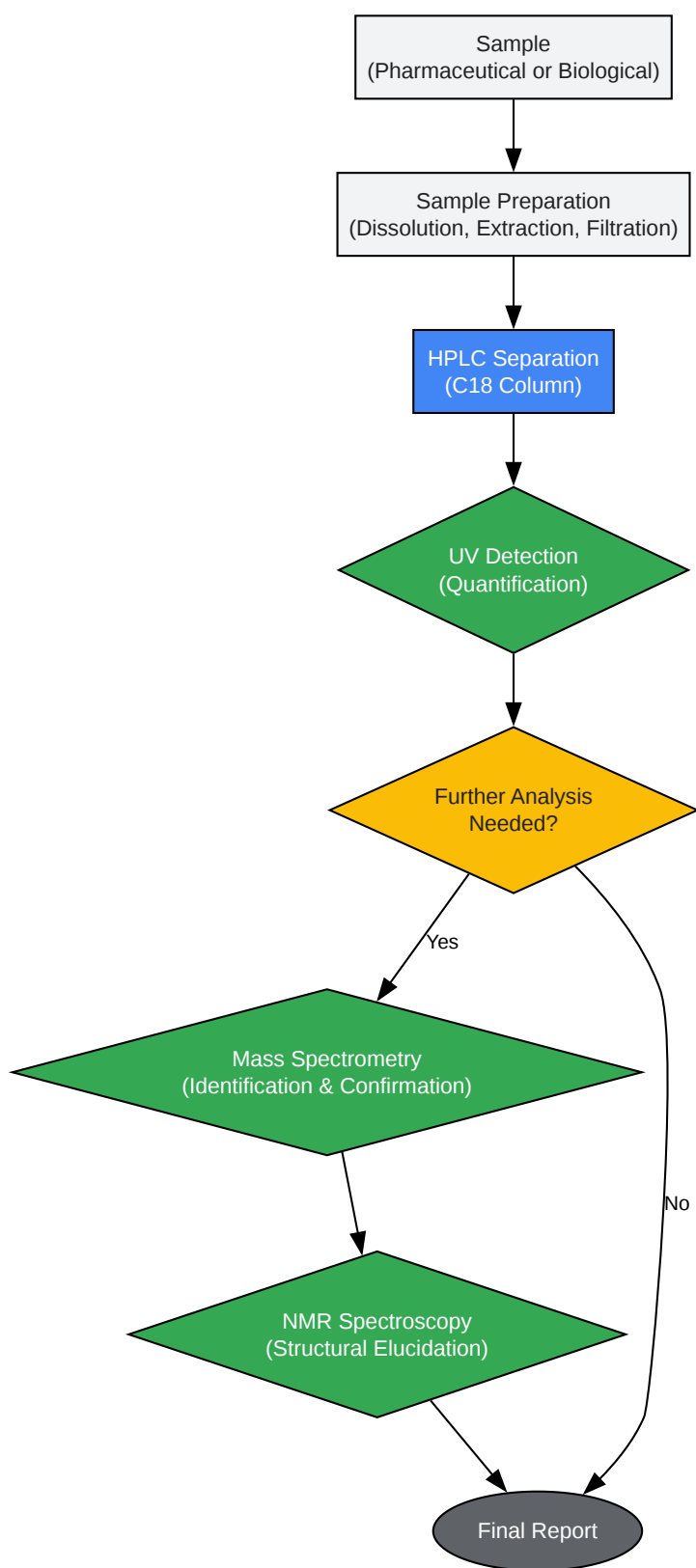
- **Binding:** **Nystatin** molecules bind to ergosterol within the fungal cell membrane.[\[18\]](#)
- **Pore Formation:** Upon binding, several **Nystatin** molecules self-assemble to form a transmembrane channel or pore.[\[18\]](#)[\[19\]](#)
- **Membrane Disruption:** This pore disrupts the membrane's integrity, increasing its permeability.[\[18\]](#)
- **Leakage and Cell Death:** The pore allows for the leakage of essential intracellular ions (primarily  $K^+$ ) and small molecules, leading to the dissipation of electrochemical gradients, acidification, and ultimately, fungal cell death.[\[1\]](#)[\[18\]](#)

A more recent model suggests that **Nystatin** may also act by directly extracting ergosterol from the membrane, thereby disrupting the many cellular functions that rely on this sterol.[\[7\]](#)









[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nystatin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Nystatin A1 | C<sub>47</sub>H<sub>75</sub>NO<sub>17</sub> | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. New Nystatin-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of *Streptomyces noursei* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 8. Quantitative determination of nystatin in human plasma using LC-MS after inhalative administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Antifungal Activity of Isomeric Forms of Nystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations by Box–Behnken Statistical Experiment Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solution NMR structure of five representative glycosylated polyene macrolide antibiotics with a sterol-dependent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Nystatin? [synapse.patsnap.com]

- 19. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- To cite this document: BenchChem. [Structural analysis of Nystatin and its polyene macrolide features]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249465#structural-analysis-of-nystatin-and-its-polyene-macrolide-features>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)